2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCRSZDHWMXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide involves several steps. The general synthetic route includes the formation of the cyclic sulfonamide moiety followed by its attachment to the benzamide structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic sulfonamide derivatives.
Biology: The compound is studied for its potential to inhibit the hedgehog signaling pathway, which plays a role in cell differentiation and proliferation.
Medicine: It has potential therapeutic applications in the treatment of hyperproliferative diseases and angiogenesis-mediated diseases.
Industry: The compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is involved in the regulation of cell growth and differentiation. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells and the formation of new blood vessels (angiogenesis) that supply tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs, focusing on structural features, synthesis, biological activity, and physicochemical properties.
Structural Comparison
Key Observations :
- Heterocyclic Variations : The target compound’s isothiazolidine dioxide (five-membered sulfone ring) contrasts with thiazole (), thiazinane dioxide (six-membered, ), and pyrimidine (). Larger rings (e.g., thiazinane) may confer conformational flexibility, while sulfone groups enhance polarity.
- Substituent Effects : Chloro and methoxy groups on the phenyl ring (target compound) differ from nitro () or fluoro () substituents, impacting electronic properties and binding affinity.
SAR Insights :
- Chloro Substituent : Essential for steric and electronic complementarity; shifting its position (e.g., 2-chloro vs. 4-chloro) affects binding.
- Sulfone Groups : Critical for solubility and polar interactions; removal (e.g., in thiazole analogs) reduces polarity.
Physicochemical Properties
Biological Activity
2-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : The initial step involves the reaction of 2-chloroaniline with an appropriate acid chloride to form the benzamide structure.
- Introduction of the Dioxidoisothiazolidin Moiety : This is achieved through a nucleophilic substitution reaction where the dioxidoisothiazolidine derivative is introduced to the benzamide framework.
- Final Modifications : Subsequent steps may include purification and characterization using techniques like NMR and mass spectrometry.
The compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, which is a promising avenue for therapeutic applications.
Antitumor Activity
Research indicates that derivatives of benzamides, including this compound, demonstrate significant antitumor properties. For instance, studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines such as A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth in vitro .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | TBD | MTS |
| Compound 5 (related structure) | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 (related structure) | HCC827 | 5.13 ± 0.97 | 3D |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Initial findings suggest that it may possess activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Benzimidazole Derivatives : A study demonstrated that specific benzimidazole derivatives exhibited potent antitumor activity across multiple cancer cell lines. The findings suggest a structure-activity relationship that could be applicable to the design of new derivatives based on the benzamide framework .
- Toxicity Assessment : Toxicity studies using zebrafish embryos highlighted the importance of evaluating safety profiles alongside efficacy. Compounds with lower toxicity and effective anticancer properties are particularly valuable for therapeutic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide, and how is structural integrity validated?
- Methodology :
- Step 1 : Amide bond formation via coupling of substituted benzoyl chloride with aniline derivatives (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) in pyridine or DMF .
- Step 2 : Purification via column chromatography or recrystallization (e.g., from methanol or ethanol) to isolate the target compound .
- Validation :
- Spectroscopic techniques : IR for functional groups (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR for substituent positions, and mass spectrometry for molecular ion confirmation .
- Elemental analysis to verify stoichiometry .
Q. What intermolecular interactions stabilize the crystal structure of this compound, and how are they experimentally characterized?
- Methodology :
- X-ray crystallography (using SHELX software for refinement ) identifies classical hydrogen bonds (e.g., N–H⋯N/O) and non-classical interactions (C–H⋯π, C–H⋯halogen).
- Packing analysis with Mercury software (version 2.0+) visualizes void spaces and assesses dimer formation via centrosymmetric hydrogen-bonding motifs .
- Example : In related benzamide derivatives, N–H⋯O/F interactions and π-π stacking between aromatic rings contribute to stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental crystallographic data?
- Methodology :
- Validation : Overlay computational models (e.g., Gaussian-optimized structures) with X-ray-derived coordinates using Mercury’s superposition tools. Adjust torsional angles to match experimental bond lengths/angles .
- Energy minimization : Refine computational models against crystallographic restraints (e.g., via SHELXL’s restraints for flexible substituents) .
Q. What experimental strategies are used to evaluate the compound’s inhibitory effects on metabolic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?
- Methodology :
- Enzyme assays : Measure PFOR activity via NADH oxidation rates in anaerobic conditions, comparing treated vs. untreated samples .
- Dose-response curves : Determine IC₅₀ values using serial dilutions of the compound .
- Structural insights : Docking studies (e.g., AutoDock Vina) identify key interactions between the benzamide moiety and PFOR’s active site .
Q. How does the compound induce cell cycle arrest in cancer models, and what molecular pathways are implicated?
- Methodology :
- Flow cytometry : Assess cell cycle phases (G1, S, G2/M) in treated vs. control cells (e.g., human non-small lung carcinoma lines) .
- Western blotting : Quantify expression of cyclin-dependent kinases (CDKs) and phosphorylated ERK/AKT to confirm pathway inhibition .
- Rescue experiments : Co-treatment with pathway activators (e.g., PDGF-BB for AKT) to verify mechanistic specificity .
Q. What strategies optimize the synthesis of heterocyclic hybrids using the cyanomethylene group in this compound?
- Methodology :
- Nucleophilic substitution : React the cyanomethyl group with thiols or amines to form thiadiazole or triazole hybrids .
- Cyclocondensation : Use POCl₃ or PPA as catalysts to form fused rings (e.g., thiadiazolo[3,2-b]quinazolines) .
- Activity correlation : Screen hybrids for enhanced bioactivity (e.g., insecticidal activity against Spodoptera littoralis via leaf-disk assays) .
Data Contradiction and Validation
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodology :
- Solvent effects : Re-record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shift variations.
- Dynamic effects : Perform VT-NMR (variable temperature) to detect conformational exchange broadening .
- Cross-validation : Compare with solid-state NMR or IR data to confirm functional group assignments .
Q. What role do hydrogen-bonding motifs play in stabilizing polymorphic forms, and how are these forms differentiated?
- Methodology :
- Thermal analysis : DSC/TGA identifies polymorphs via distinct melting points/enthalpies.
- PXRD : Compare experimental patterns with Mercury-simulated spectra from single-crystal data .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bond vs. van der Waals) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
